molecular formula C25H24N4O2 B11181401 3'-[2-(dimethylamino)-2-phenylethyl]-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

3'-[2-(dimethylamino)-2-phenylethyl]-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11181401
M. Wt: 412.5 g/mol
InChI Key: OYBOOSWHSZRNLY-UHFFFAOYSA-N
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Description

3’-[2-(dimethylamino)-2-phenylethyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features an indole and quinazoline moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-[2-(dimethylamino)-2-phenylethyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Quinazoline Formation: The quinazoline ring can be constructed via the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Spiro Linkage Formation: The final step involves the formation of the spiro linkage by reacting the indole and quinazoline intermediates under specific conditions, such as using a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-[2-(dimethylamino)-2-phenylethyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinazoline ring.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the C-3 position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3’-[2-(dimethylamino)-2-phenylethyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties due to its spiro structure.

Mechanism of Action

The mechanism of action of 3’-[2-(dimethylamino)-2-phenylethyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the quinazoline ring can inhibit certain kinases. These interactions can lead to the modulation of signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,2’-quinazoline]-2,4’(1H,3’H)-dione: Similar structure but lacks the dimethylamino-phenylethyl group.

    Indole-3-carbaldehyde derivatives: Share the indole moiety but differ in the attached functional groups.

    Quinazoline derivatives: Share the quinazoline ring but differ in the spiro linkage and other substituents.

Uniqueness

3’-[2-(dimethylamino)-2-phenylethyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its specific spiro linkage and the presence of both indole and quinazoline moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

3'-[2-(dimethylamino)-2-phenylethyl]spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione

InChI

InChI=1S/C25H24N4O2/c1-28(2)22(17-10-4-3-5-11-17)16-29-23(30)18-12-6-8-14-20(18)27-25(29)19-13-7-9-15-21(19)26-24(25)31/h3-15,22,27H,16H2,1-2H3,(H,26,31)

InChI Key

OYBOOSWHSZRNLY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CN1C(=O)C2=CC=CC=C2NC13C4=CC=CC=C4NC3=O)C5=CC=CC=C5

Origin of Product

United States

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